molecular formula C9H14ClN3O B2730459 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride CAS No. 374064-00-3

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride

Cat. No.: B2730459
CAS No.: 374064-00-3
M. Wt: 215.68
InChI Key: SSOXNHMQXXYQKV-NBYYMMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride is a chemical compound with the molecular formula C10H15N3O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-pyridin-2-ylbutan-1-one
  • 4-Amino-1-pyridin-2-ylbutan-1-one oxime
  • 4-Amino-1-pyridin-2-ylbutan-1-one N-oxide

Uniqueness

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research .

Properties

IUPAC Name

(NE)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOXNHMQXXYQKV-NBYYMMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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